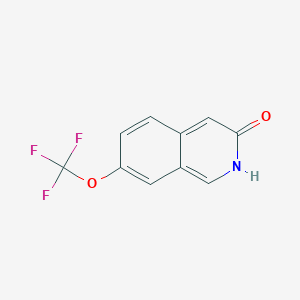

7-(trifluoroMethoxy)isoquinolin-3-ol

Description

Properties

Molecular Formula |

C10H6F3NO2 |

|---|---|

Molecular Weight |

229.15 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-2H-isoquinolin-3-one |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15) |

InChI Key |

NQOLDAAGOOQJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Base Methodology and Adaptations

The Friedel-Crafts acylation reaction is a cornerstone for constructing isoquinoline cores. A patent by demonstrates the synthesis of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline via cyclization of an amide intermediate under acidic conditions (AlCl₃ in dichloromethane). While this method targets a dihydroisoquinoline derivative, its principles are adaptable to 7-(trifluoromethoxy)isoquinolin-3-ol by modifying starting materials.

Key steps include:

-

Friedel-Crafts Acylation : Reaction of 3-(4-trifluoromethoxyphenyl)propionyl chloride with a substituted benzamide precursor to form a ketone intermediate.

-

Cyclization : Acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the isoquinoline ring.

-

Hydroxylation : Post-cyclization oxidation or directed C–H hydroxylation at the 3-position using catalysts like Pd(OAc)₂ or Rh(III) complexes.

Optimization Challenges:

-

Regioselectivity : Ensuring acylation occurs at the correct position for subsequent cyclization requires electron-donating groups (e.g., methoxy) at the 6- and 7-positions.

-

Trifluoromethoxy Introduction : The trifluoromethoxy group is typically installed via nucleophilic substitution on a pre-halogenated intermediate using silver trifluoromethoxide (AgOCF₃).

Rh(III)-Catalyzed C–H Activation/Annulation

Diazo-Based Annulation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for assembling nitrogen heterocycles. As reported in, diazo compounds serve as carbene precursors to construct isoquinoline derivatives via tandem C–H activation/annulation. For 7-(trifluoromethoxy)isoquinolin-3-ol, this method involves:

-

Substrate Design : A benzamide derivative bearing a trifluoromethoxy group at the 7-position.

-

Carbene Insertion : Rh(III)-catalyzed reaction with ethyl diazoacetate to form a metallocycle intermediate.

-

Annulation : Intramolecular cyclization to yield the isoquinoline core, followed by hydroxylation.

Key Advantages:

-

Atom Economy : Eliminates need for pre-functionalized starting materials.

-

Functional Group Tolerance : Compatible with electron-withdrawing groups like trifluoromethoxy.

Table 1: Optimization of Rh(III)-Catalyzed Synthesis

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| [Cp*RhCl₂]₂ | DCE | 80 | 78 |

| RhCl₃·3H₂O | Toluene | 100 | 65 |

Metal-Free Transannulation of 1-Sulfonyl Triazoles

Ring-Opening and Cyclization

A metal-free approach from utilizes 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to generate 3-aminoisoquinolines via thermal denitrogenation and transannulation. Adapting this method for 7-(trifluoromethoxy)isoquinolin-3-ol involves:

-

Triazole Synthesis : Preparation of a triazole precursor with a trifluoromethoxy group at the 7-position.

-

Thermal Denitrogenation : Heating in toluene at 140°C to form a ketenimine intermediate.

-

Cyclization and Aromatization : Intramolecular nucleophilic attack followed by base-mediated elimination.

Limitations:

-

Substrate Complexity : Requires multi-step synthesis of the triazole precursor.

-

Moderate Yields : Reported yields for analogous compounds range from 60–80%.

Late-Stage Functionalization of Isoquinolines

Direct C–H Trifluoromethoxylation

Introducing the trifluoromethoxy group post-cyclization remains challenging due to the inertness of C–H bonds. Recent advances in radical chemistry offer solutions:

-

Photoredox Catalysis : Using Ru(bpy)₃²⁺ and a trifluoromethoxylation reagent (e.g., Togni’s reagent) under blue light.

-

Directed C–H Activation : Employing Pd or Rh catalysts with directing groups (e.g., pyridine) to achieve site-selective trifluoromethoxylation.

Table 2: Comparison of Functionalization Methods

| Method | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Photoredox | Ru(bpy)₃²⁺ | 45 | Moderate |

| Pd-Catalyzed C–H Activation | Pd(OAc)₂ | 62 | High |

Chemical Reactions Analysis

Types of Reactions

7-(trifluoroMethoxy)isoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-(trifluoroMethoxy)isoquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(trifluoroMethoxy)isoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins, improving its efficacy in biological systems . The compound’s unique electronic properties also contribute to its stability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy group distinguishes 7-(trifluoromethoxy)isoquinolin-3-ol from analogs with methoxy (-OCH₃), hydroxy (-OH), or halogen substituents. Key comparisons include:

Key Observations :

- Metabolic Stability : The C-F bond in -OCF₃ resists oxidative degradation, unlike -OCH₃, which is prone to demethylation .

- Synthetic Complexity : Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxy analogs are more straightforward to synthesize .

Pharmacokinetic Considerations

- Solubility: Methoxy analogs (e.g., 7-methoxyisoquinolin-3-ol) generally exhibit higher aqueous solubility but shorter half-lives due to faster metabolism.

- Bioavailability : The trifluoromethoxy group may improve oral bioavailability in preclinical models, as seen in related compounds like PA-824 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(trifluoromethoxy)isoquinolin-3-ol, and how is structural purity validated?

- Methodological Answer : A common approach involves multi-step synthesis starting with functionalized isoquinoline precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions under anhydrous conditions . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification . Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), ensuring >95% purity for research applications .

Q. What spectroscopic techniques are critical for characterizing 7-(trifluoromethoxy)isoquinolin-3-ol?

- Methodological Answer :

- NMR : ¹H NMR identifies hydroxyl (-OH) and trifluoromethoxy (-OCF₃) proton environments, while ¹³C NMR distinguishes aromatic carbons and electronegative substituent effects .

- FT-IR : Confirms the presence of hydroxyl (broad peak ~3200 cm⁻¹) and C-F stretching (1100–1200 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the trifluoromethoxy group relative to the isoquinoline core, critical for structure-activity relationship (SAR) studies .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended, with stock solutions stored at -20°C under inert gas to prevent oxidation. Stability is monitored via LC-MS over 72 hours at 37°C in physiological buffers (pH 7.4). Aggregation-prone behavior can be mitigated using cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-(trifluoromethoxy)isoquinolin-3-ol?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitubercular efficacy) may arise from assay conditions or impurity profiles. To address this:

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in Mycobacterium tuberculosis vs. Gram-negative bacteria) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products that might interfere with assays .

- Comparative SAR : Synthesize analogs (e.g., replacing -OCF₃ with -OCH₃) to isolate the trifluoromethoxy group’s contribution .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

- Methodological Answer :

- Scaffold hybridization : Combine the isoquinoline core with pharmacophores from known inhibitors (e.g., imidazo-oxazines for antitubercular activity) .

- Electrostatic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate π-stacking with enzyme active sites .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or bacterial efflux pumps .

Q. What experimental controls are essential when evaluating the compound’s mechanism of action?

- Methodological Answer :

- Negative controls : Include structurally similar but inactive analogs (e.g., 7-methoxyisoquinolin-3-ol) to rule off-target effects .

- Enzyme inhibition assays : Pair with positive controls (e.g., PA-824 for nitroreductase activity in antitubercular studies) .

- Cellular toxicity panels : Use HEK-293 or HepG2 cells to differentiate cytotoxic vs. target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.